molecular formula C15H20N6O2 B12228643 4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12228643
M. Wt: 316.36 g/mol
InChI Key: TYWMLCCUDDOFCJ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with a piperazine derivative. One common method includes the use of 4,6-dimethoxy-2-chloropyrimidine, which reacts with 4-(6-methylpyrimidin-4-yl)piperazine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Agricultural Chemistry: It serves as an intermediate in the synthesis of herbicides and pesticides.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Used in the synthesis of herbicides.

    4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar structure but different substituents on the piperazine ring.

    4,6-Dichloro-2-methylpyrimidine: Used as a building block for pharmaceutical compounds.

Uniqueness

4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with both enzymes and receptors makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H20N6O2/c1-11-8-12(17-10-16-11)20-4-6-21(7-5-20)15-18-13(22-2)9-14(19-15)23-3/h8-10H,4-7H2,1-3H3

InChI Key

TYWMLCCUDDOFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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